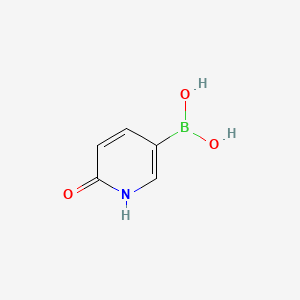

6-Hydroxypyridine-3-boronic acid

Descripción

Propiedades

IUPAC Name |

(6-oxo-1H-pyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOLAYZNDYRBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674415 | |

| Record name | (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903899-13-8 | |

| Record name | (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903899-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxypyridine-3-boronic acid chemical properties

An In-depth Technical Guide to 6-Hydroxypyridine-3-boronic acid

Introduction

This compound, registered under CAS number 903899-13-8, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As a bifunctional molecule, it incorporates a pyridine ring, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The compound exists in tautomeric equilibrium with its pyridone form, (6-oxo-1,6-dihydropyridin-3-yl)boronic acid.[1][3] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a versatile reagent for introducing the 6-hydroxypyridine scaffold into various molecular frameworks. Emerging research has also pointed towards potential antitumor and anti-inflammatory activities, highlighting its promise as a candidate for drug development.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, storage, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | (6-Hydroxypyridin-3-yl)boronic acid |

| Synonyms | 6-Hydroxy-3-pyridineboronic acid, 5-Borono-2-pyridone, (6-oxo-1,6-dihydropyridin-3-yl)boronic acid, 2-Hydroxypyridine-5-boronic acid[1][3][4] |

| CAS Number | 903899-13-8[1][2] |

| Molecular Formula | C5H6BNO3[1][2] |

| Molecular Weight | 138.92 g/mol [3][5] |

| Appearance | White to off-white crystalline solid[1][3] |

| Melting Point | Data not consistently available; its pinacol ester derivative melts at 196-200 °C.[6] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL[3] |

| pKa (Predicted) | 8.02 ± 0.20[1][3] |

| Storage Conditions | Store in freezer, under -20°C, in an inert atmosphere[3][5][7] |

Spectroscopic and Structural Identifiers

Structural identifiers are crucial for database searches and computational modeling.

| Identifier | Value |

| SMILES | B(C1=CNC(=O)C=C1)(O)O[1][8] |

| InChI | InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3,9-10H,(H,7,8)[1][3][5] |

| InChIKey | YUOLAYZNDYRBEZ-UHFFFAOYSA-N[1][3][5] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the boronic acid functional group, which acts as a Lewis acid.[9] This characteristic is fundamental to its primary application in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and various organic halides or triflates.[11] It is a powerful and widely used method for synthesizing complex molecules, including substituted biphenyls and polyolefins.[10] The pyridine moiety is a common feature in many biologically active compounds, making this reagent particularly valuable in drug discovery and design.[12][13]

Role in Drug Development

Boronic acids, in general, are a class of compounds with growing importance in medicinal chemistry.[13] The boron atom can form reversible covalent complexes with diols and active site serine residues in enzymes, leading to potent inhibitory activity.[9] The compound bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful chemotherapy drug.[9][14] While specific signaling pathway interactions for this compound are not detailed in the literature, its potential antitumor and anti-inflammatory properties suggest it may be a valuable scaffold for developing novel therapeutic agents.[1]

Caption: Tautomeric equilibrium of the title compound.

Experimental Protocols

While a specific, published protocol for a reaction using this compound was not found in the initial search, a general and representative experimental protocol for a Suzuki-Miyaura coupling is provided below. This methodology is standard for this class of reaction.[15]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple an aryl halide (Ar¹-X) with an arylboronic acid (Ar²-B(OH)₂) to form a biaryl compound (Ar¹-Ar²).

Materials:

-

Aryl halide (e.g., 3-bromoquinoline) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., aqueous 2M Sodium Carbonate [Na₂CO₃], Potassium Phosphate [K₃PO₄]) (2.0 - 3.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and back-filling with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

-

Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent system followed by the degassed aqueous base solution via syringe.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Generalized experimental workflow for Suzuki coupling.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 6-HYDROXY-3-PYRIDINEBORONIC ACID | 903899-13-8 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. (6-Hydroxypyridin-3-yl)boronic acid | 903899-13-8 [sigmaaldrich.com]

- 6. 6-羟基吡啶-3-硼酸频那醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 903899-13-8|(6-Hydroxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C5H6BNO3) [pubchemlite.lcsb.uni.lu]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 15. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 6-Hydroxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridine-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine ring with a boronic acid moiety, make it a versatile building block in the synthesis of complex molecules, including potent enzyme inhibitors and activators. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key applications in synthetic chemistry.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that boronic acids can be challenging to characterize due to their tendency to form anhydrides (boroxines) upon heating, which can affect the reproducibility of melting point measurements.[1]

| Property | Value | Source |

| Chemical Formula | C₅H₆BNO₃ | [2] |

| Molecular Weight | 138.92 g/mol | [2] |

| CAS Number | 903899-13-8 | [2] |

| Physical Form | Solid | |

| pKa (Predicted) | 8.02 ± 0.20 | Guidechem |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Note on the Pinacol Ester Derivative:

This compound is frequently handled and used in its more stable pinacol ester form (this compound pinacol ester, CAS No. 1054483-78-1). This derivative exhibits a melting point in the range of 196-200 °C.

Experimental Protocols

Precise determination of the physical properties of this compound is crucial for its application in research and development. The following sections outline detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For boronic acids, care must be taken to account for potential dehydration.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm. The tube is then gently tapped to pack the sample at the bottom.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Dehydration Consideration: It is important to note that the observed "melting point" of a boronic acid may in fact be a decomposition or dehydration point, as they can form anhydrides (boroxines) upon heating.[1] For more accurate and reproducible results, the melting point of a stable derivative, such as the diethanolamine ester, is often reported.[1]

Solubility Determination (Dynamic Method)

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and formulation. The dynamic (or synthetic) method is a reliable technique for this purpose.[4][5]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat for controlled heating

-

Analytical balance

-

Luminance probe or laser for turbidity measurement

-

Temperature probe

Procedure:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed directly into the jacketed glass vessel to create a biphasic mixture of known composition.[6]

-

Heating and Stirring: The mixture is stirred vigorously while the temperature is slowly increased at a constant rate (e.g., 0.3 K·h⁻¹).[6]

-

Turbidity Monitoring: The turbidity of the mixture is continuously monitored. The disappearance of turbidity, indicating complete dissolution of the solid, is detected by an increase in light transmission measured by the luminance probe.[6]

-

Equilibrium Point: The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition.[6]

-

Data Correlation: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve. The data can be correlated using thermodynamic models such as the λh-equation.[6]

Key Applications and Visualized Workflows

This compound and its derivatives are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Boronic acids are key components in this reaction. The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Synthetic Workflow: Preparation of Crizotinib Derivatives

This compound pinacol ester is a reactant in the synthesis of Crizotinib derivatives, which act as SHIP2 inhibitors. A simplified workflow for such a synthesis is depicted below. The process often involves a Suzuki coupling reaction.

References

An In-depth Technical Guide to the Structural Analysis of 6-Hydroxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectroscopic properties of 6-Hydroxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this document leverages data from closely related analogs and computational predictions to offer a robust analytical profile.

Molecular and Physicochemical Properties

This compound is a heterocyclic aromatic compound containing a pyridine ring substituted with a hydroxyl and a boronic acid group. These functional groups confer its utility in a variety of chemical reactions, particularly Suzuki-Miyaura cross-coupling.

| Property | Value | Source |

| Molecular Formula | C₅H₆BNO₃ | --INVALID-LINK-- |

| Molecular Weight | 138.91 g/mol | --INVALID-LINK-- |

| CAS Number | 903899-13-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid (Predicted) | General chemical knowledge |

| Melting Point | >300 °C (Decomposes) (Predicted) | Based on similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General chemical knowledge |

Synthesis Protocol

A plausible synthetic route to this compound involves the hydrolysis of its chloro-precursor, 6-chloropyridine-3-boronic acid. This precursor is commercially available and can also be synthesized from 2,5-dichloropyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Chloropyridine-3-boronic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Suitable organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Hydrolysis: Dissolve 6-chloropyridine-3-boronic acid in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidification: Carefully acidify the mixture with hydrochloric acid to a pH of approximately 7. The product should precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and wash with cold water.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

-

Drying: Dry the purified product under vacuum to yield this compound.

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxypyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Hydroxypyridine-3-boronic acid, focusing on its solubility and stability. Understanding these characteristics is paramount for the successful application of this versatile building block in drug discovery, chemical synthesis, and materials science. This document outlines the theoretical and practical aspects of its solubility in common laboratory solvents and details the primary degradation pathways, offering robust experimental protocols for their assessment.

Solubility Profile

The solubility of this compound is governed by its polar nature, stemming from the hydroxyl and boronic acid functional groups, as well as the pyridine ring. These features allow for strong intermolecular interactions, particularly hydrogen bonding. While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment based on general principles of boronic acids and pyridines provides valuable guidance for solvent selection.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The hydroxyl and boronic acid groups, along with the pyridine nitrogen, can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Highly Soluble | The high polarity of these solvents effectively solvates the polar functional groups of the molecule. DMSO is a particularly strong solvent for a wide array of organic compounds. |

| Polar Aprotic (Less Polar) | Acetonitrile, Tetrahydrofuran (THF) | Moderately Soluble to Sparingly Soluble | While polar, these solvents are less effective at solvating the highly polar boronic acid and hydroxyl groups compared to DMSO or DMF. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The significant difference in polarity between this compound and nonpolar solvents results in poor solvation and low solubility. |

Note: This qualitative assessment should be confirmed experimentally for specific applications and desired concentrations.

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. Like many boronic acids, it is susceptible to several degradation pathways, with protodeboronation being the most significant.

Key Degradation Pathways

-

Protodeboronation: This is the most common degradation pathway for aryl and heteroaryl boronic acids. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water and elevated temperatures.[1][2][3][4] The electron-deficient nature of the pyridine ring can influence the rate of protodeboronation.

-

Oxidative Degradation: The carbon-boron bond can also be susceptible to cleavage by oxidation. This can be a significant issue, particularly at physiological pH, and can be initiated by exposure to air (oxygen) and other oxidizing agents.[5]

-

Formation of Boroxines (Anhydrides): In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon the addition of water.

-

Photodegradation: Exposure to light, particularly UV radiation, can be a source of degradation for some organic molecules. While less documented for this specific compound, it is a factor to consider for long-term storage and handling.[6][7]

Factors Influencing Stability

Table 2: Factors Affecting the Stability of this compound

| Factor | Influence on Stability | Recommendations for Mitigation |

| pH | Both acidic and basic conditions can significantly accelerate protodeboronation.[2][4] The rate of degradation is often pH-dependent. | Maintain a neutral pH whenever possible. Use buffered solutions for aqueous applications where pH control is critical. |

| Temperature | Elevated temperatures increase the rate of all degradation pathways, including protodeboronation and oxidation. | Store at low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), as recommended by suppliers. Avoid prolonged exposure to heat. |

| Water | The presence of water is necessary for the hydrolysis of boroxines back to the boronic acid but can also facilitate protodeboronation.[1] | Store in a desiccated environment or under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for reactions where stability is critical. |

| Oxygen | Exposure to atmospheric oxygen can lead to oxidative degradation of the carbon-boron bond. | Store under an inert atmosphere. Degas solvents prior to use in sensitive applications. |

| Light | Can potentially initiate or accelerate degradation. | Store in an opaque or amber container to protect from light. |

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, tailored experimental evaluation is essential. The following section provides detailed methodologies for key experiments.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard and reliable approach for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker at a constant, controlled temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the controlled temperature to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for monitoring the degradation of this compound and quantifying the formation of degradation products over time.

Objective: To quantify the parent compound and detect the formation of degradation products under various stress conditions.

Method Development (General Parameters):

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate, to control pH) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The analysis of boronic acids can be challenging due to potential on-column hydrolysis.[8][9][10] Using mobile phases with low water content or non-aqueous conditions can sometimes mitigate this.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, for example, at 25 °C.

Stress Testing Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer system.

-

Exposure to Stress Conditions: Subject the samples to various stress conditions in parallel:

-

Acidic Hydrolysis: Adjust the pH with an acid (e.g., HCl) and incubate at a controlled temperature.

-

Basic Hydrolysis: Adjust the pH with a base (e.g., NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) and incubate.

-

Thermal Degradation: Store the sample at an elevated temperature.

-

Photostability: Expose the sample to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[5][6][7][11] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time-Point Analysis: At specified time intervals, withdraw an aliquot from each stress condition.

-

HPLC Analysis: Analyze the samples using the developed stability-indicating HPLC method.

-

Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear, which are potential degradation products. Calculate the percentage of degradation over time.

Protocol for Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of degradation products and for kinetic analysis of the degradation process.[12][13][14][15]

Objective: To identify the chemical structure of degradation products and monitor the rate of degradation.

Procedure:

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Initiation of Degradation: Introduce the stressor (e.g., by adding a drop of acid or base, or by placing the NMR tube in a heated bath).

-

Time-Course Monitoring: Acquire NMR spectra (¹H, ¹³C, and ¹¹B) at regular time intervals.

-

Spectral Analysis:

-

Monitor the decrease in the intensity of signals corresponding to the parent compound.

-

Observe the appearance and growth of new signals corresponding to degradation products. The chemical shift of the protodeboronation product (6-hydroxypyridine) will be distinct from the starting material.

-

¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom.

-

-

Kinetic Analysis: By integrating the peaks of the starting material and the degradation product(s) over time, the reaction kinetics can be determined.

Visualizations

Logical Relationship of Stability Factors

Caption: Key factors influencing the degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Caption: A streamlined workflow for assessing the stability of this compound using HPLC.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its effective use in research and development. While this guide provides a foundational understanding based on established chemical principles and data from analogous compounds, it is imperative for researchers to perform their own experimental determinations to obtain precise data relevant to their specific applications. The detailed protocols provided herein offer a robust framework for conducting these essential studies, enabling the optimization of reaction conditions, formulation strategies, and storage protocols to ensure the integrity and efficacy of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. q1scientific.com [q1scientific.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Application Profile of 6-Hydroxypyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Hydroxypyridine-3-boronic acid, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and expected spectroscopic data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for obtaining such data are also provided, alongside a visualization of a key synthetic application.

Data Presentation: Spectroscopic Profile

The following tables summarize the expected and predicted spectroscopic data for this compound. This information is crucial for characterization, quality control, and understanding the molecule's reactivity.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.5 - 12.5 | br s | 1H | Pyridinone N-H | Broad signal, exchangeable with D₂O. |

| ~8.0 - 8.2 | br s | 2H | B(OH)₂ | Broad signal, exchangeable with D₂O. |

| ~7.8 - 7.9 | d | 1H | H-2 | Doublet, ortho-coupling to H-4. |

| ~7.6 - 7.7 | dd | 1H | H-4 | Doublet of doublets, ortho-coupling to H-2 and H-5. |

| ~6.3 - 6.4 | d | 1H | H-5 | Doublet, ortho-coupling to H-4. |

Note: Chemical shifts are estimates based on the analysis of similar pyridine and boronic acid derivatives. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment | Notes |

| ~163 - 165 | C-6 | Carbonyl carbon of the pyridinone tautomer. |

| ~145 - 147 | C-2 | |

| ~140 - 142 | C-4 | |

| ~125 - 130 | C-3 | Carbon bearing the boronic acid group; signal may be broad. |

| ~115 - 117 | C-5 |

Note: The carbon atom attached to the boron (C-3) may exhibit a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretching (B(OH)₂ and pyridinone O-H) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1650 | Strong | C=O stretching (pyridinone) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1400 - 1300 | Strong | B-O stretching |

| ~1200 | Medium | C-N stretching |

| ~850 - 750 | Medium | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 140.05135 |

| [M+Na]⁺ | 162.03329 |

| [M-H]⁻ | 138.03679 |

Data sourced from PubChemLite, calculated using CCSbase.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

To confirm exchangeable protons (OH, NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Dry the KBr thoroughly to remove any moisture.

-

Place a small amount of KBr (approx. 100-150 mg) in the agate mortar and grind to a fine powder.

-

Add 1-2 mg of the sample to the mortar and grind thoroughly with the KBr to ensure a homogeneous mixture.

-

Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum by performing a background subtraction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile/water mixture)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure (LC-MS with ESI):

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

Set up the liquid chromatography (LC) system with an appropriate column (e.g., C18) and mobile phase.

-

Optimize the mass spectrometer parameters, including ionization mode (positive or negative), capillary voltage, and fragmentor voltage.

-

Inject the sample solution into the LC-MS system.

-

Acquire the mass spectrum, monitoring for the expected molecular ion adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

If desired, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Mandatory Visualization

The following diagram illustrates a typical Suzuki-Miyaura cross-coupling reaction, a primary application for boronic acids like this compound.

References

6-Hydroxypyridine-3-boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: 6-Hydroxypyridine-3-boronic acid is a versatile heterocyclic building block of significant interest to researchers in synthetic organic chemistry and drug discovery. Its unique structural features, combining a pyridine core with a boronic acid moiety, make it a valuable reagent for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions.

Core Properties and Specifications

This compound is a stable, solid compound at room temperature. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 138.91 g/mol | [1][2] |

| Molecular Formula | C₅H₆BNO₃ | [1][2] |

| CAS Number | 903899-13-8 | [1] |

| Physical Form | Solid | |

| Purity | Typically >95% | [2] |

Applications in Research and Drug Development

Boronic acids and their derivatives are fundamental reagents in modern medicinal chemistry.[1] The boronic acid group is a bioisostere of the carboxylic acid group and is known for its low toxicity and versatile reactivity.[1]

This compound is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[3] In the context of drug development, this reaction allows for the efficient synthesis of substituted pyridines, which are key scaffolds in a vast number of biologically active compounds and approved drugs. The pyridine motif is a common feature in molecules designed to interact with biological targets, and the ability to readily introduce diverse substituents via Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry programs.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This procedure is based on established methods for coupling heteroaryl boronic acids with challenging substrates.

Reaction Scheme:

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 2-chloropyridine derivative) (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane, anhydrous (to make a ~0.2 M solution)

-

Water, degassed (10-20% of the volume of dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium(II) acetate (2 mol%), SPhos ligand (4 mol%), and potassium phosphate (3.0 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Reactants: Under a positive pressure of the inert gas, add the aryl halide (1.0 eq.) and this compound (1.2 eq.) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane followed by the degassed water via syringe. The final solvent mixture should be thoroughly degassed.

-

Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting aryl halide is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualization of Synthetic Workflow

The following diagrams illustrate the key stages in a typical drug discovery workflow utilizing this compound, from the core reaction to the final product.

Caption: Synthetic workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding this transformation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Pyridinylboronic Acids and Esters

For Researchers, Scientists, and Drug Development Professionals

Pyridinylboronic acids and their corresponding esters are invaluable building blocks in modern organic synthesis, particularly as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their prevalence in pharmaceuticals and functional materials underscores the continuous need for robust and efficient synthetic methodologies. This guide provides a comprehensive overview of the core synthetic strategies, complete with quantitative data, detailed experimental protocols, and visual aids to clarify complex reaction pathways.

Core Synthetic Strategies

The synthesis of pyridinylboronic acids and esters primarily relies on five distinct approaches:

-

Halogen-Metal Exchange followed by Borylation: This is the most traditional, cost-effective, and reliable method for large-scale synthesis.[1] It typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form a pyridinylmetal intermediate, which is then quenched with a trialkyl borate.[2]

-

Directed ortho-Metalation (DoM) followed by Borylation: This strategy is employed for substituted pyridines where a directing group guides metalation to a specific ortho position.[3]

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the palladium-catalyzed reaction of halopyridines with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4] It is particularly useful for synthesizing pyridinylboronic acid pinacol esters.[5]

-

Iridium- or Rhodium-Catalyzed C-H Borylation: As a highly atom-efficient method, the direct C-H borylation of the pyridine ring using iridium or rhodium catalysts has gained significant traction.[6][7][8][9] This approach is conducted under relatively mild conditions.

-

[4+2] Cycloadditions: This represents a more specialized approach to constructing the pyridinylboron core.[3]

The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.

Halogen-Metal Exchange and Borylation

This classical approach remains a cornerstone for preparing pyridinylboronic acids. The general workflow involves the formation of an organometallic intermediate from a halopyridine, which is then trapped with a borate ester.

The reaction's success is highly dependent on the choice of organometallic reagent, solvent, and temperature. For instance, 3-bromopyridine can yield different results under varying conditions. Iodopyridines and bromopyridines generally undergo this exchange more readily and provide better yields.

A key consideration is the timing of the borate addition. An in situ quench, where the organometal is added to a mixture of the halopyridine and trialkyl borate, often gives superior results, especially when the substrate contains functional groups sensitive to organometallic reagents.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for directly converting halopyridines into their corresponding boronic esters, most commonly pinacol esters.[4] This reaction utilizes a palladium catalyst, a base, and a diboron reagent.

The choice of base is critical to prevent the competing Suzuki-Miyaura cross-coupling of the product with the starting material.[4] Weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are often employed to modulate the reactivity of the palladium catalyst and the boronic ester product.[4]

Iridium-Catalyzed C-H Borylation

Direct C-H borylation represents the most atom-economical approach.[6][8][9] However, the application to pyridines can be challenging due to the pyridine nitrogen lone pair coordinating to and inhibiting the iridium catalyst.[6][7][8][9] This inhibition can lead to low reactivity.[6][8][9]

Another challenge is the propensity for rapid protodeborylation, especially for boronate esters positioned ortho to the nitrogen atom.[6][7][8] Strategies to overcome these issues include introducing substituents at the C-2 position to sterically hinder catalyst inhibition or using electron-withdrawing groups to slow protodeborylation.[6][8] Regioselectivity is governed by a combination of steric and electronic effects.[7]

Quantitative Data Summary

The following tables summarize yields for various synthetic methods reported in the literature.

Table 1: Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange

| Starting Material | Reagent | Borylating Agent | Product | Yield (%) |

| 3-Bromopyridine | n-BuLi/Toluene | B(Oi-Pr)₃ | 3-Pyridinylboronic acid | 87 |

| 2-Bromopyridine | n-BuLi | B(Oi-Pr)₃ | 2-Pyridinylboronic acid | (Unstable)[10] |

| 5-Bromo-2-methylpyridine | n-BuLi | B(Oi-Pr)₃ | (6-Methylpyridin-3-yl)boronic acid | High[11] |

| 3,5-Dibromopyridine | n-BuLi | B(Oi-Pr)₃ | 5-Bromo-3-pyridinylboronic acid | 65 |

Table 2: Synthesis of Pyridinylboronic Esters via Miyaura Borylation

| Starting Material | Catalyst/Ligand | Base | Product | Yield (%) |

| 3-Bromopyridine | Pd(dppf)Cl₂ | KOAc | 3-Pyridinylboronic acid pinacol ester | 82 |

| 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 2-Pyridinylboronic acid pinacol ester | 75 |

| 4-Iodopyridine | PdCl₂(PPh₃)₂ | KOPh | 4-Pyridinylboronic acid pinacol ester | 88[11] |

| 2,6-Dichloropyridine | [Ir(cod)OMe]₂/dtbpy | N/A | 2,6-Dichloro-4-pyridinylboronic acid pinacol ester | 95 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Pyridinylboronic Acid via Lithiation[12][13]

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

A solution of 3-bromopyridine (1.0 eq) in anhydrous toluene is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes.

-

Triisopropyl borate (1.2 eq) is added dropwise, and the reaction is allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the addition of 2M HCl. The aqueous layer is separated, and the pH is adjusted to 7.2 using a concentrated NaOH solution, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield 3-pyridinylboronic acid.

Protocol 2: Synthesis of 3-Pyridinylboronic Acid Pinacol Ester from Tris(3-pyridyl)boroxin[13]

Materials:

-

Tris(3-pyridyl)boroxin

-

Pinacol

-

Toluene

-

Cyclohexane

Procedure:

-

A flask equipped with a Dean-Stark trap is charged with tris(3-pyridyl)boroxin (1.0 eq), pinacol (3.8 eq), and toluene.

-

The solution is heated to reflux for 2.5 hours, during which the mixture clarifies.[12]

-

The solvent is removed under reduced pressure to yield a solid residue.[12]

-

The solid is suspended in cyclohexane and heated to 85 °C for 30 minutes.[12]

-

The slurry is cooled to room temperature, filtered, and the solid is washed with cyclohexane.[12]

-

The product is dried under vacuum to afford 3-pyridylboronic acid pinacol ester as a white solid (82% yield).[12]

Challenges and Considerations

-

Stability: Pyridinylboronic acids, particularly the 2-substituted isomers, can be unstable and prone to protodeborylation.[6][10] The corresponding pinacol esters generally exhibit greater stability, are amenable to chromatography, and have a longer shelf life.[4][13]

-

Purification: While boronic esters can often be purified by column chromatography, boronic acids can be more challenging.[4][13] Crystallization or careful pH-controlled precipitation is often required.

-

Catalyst Inhibition: In metal-catalyzed reactions like C-H borylation, the Lewis basicity of the pyridine nitrogen can lead to catalyst poisoning.[6][8] Careful selection of ligands and reaction conditions is necessary to mitigate this effect.

Conclusion

The synthesis of pyridinylboronic acids and esters is a mature field with a diverse array of reliable methods. While classical halogen-metal exchange remains a staple for large-scale production, modern catalytic techniques like Miyaura and C-H borylation offer increased functional group tolerance and atom economy. The choice of synthetic route must be carefully considered based on the target molecule's substitution pattern, stability, and the desired scale of the reaction. As demand for complex pyridine-containing molecules in drug discovery and materials science continues to grow, further innovation in this area is anticipated.

References

- 1. [PDF] Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters | Semantic Scholar [semanticscholar.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

A Technical Guide to Alternative Synthesis Routes for Functionalized Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized pyridine boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility primarily stems from their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of carbon-carbon bonds to form complex biaryl and heteroaryl structures.[1] The pyridine motif is a prevalent scaffold in a vast number of clinically approved drugs and biologically active compounds, and the ability to introduce this moiety with various functional groups is crucial for tuning the pharmacological properties of new chemical entities.[2] This technical guide provides an in-depth overview of alternative and modern synthetic routes to access functionalized pyridine boronic acids, complete with detailed experimental protocols, comparative data, and visual representations of key processes to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

Several key methodologies have emerged for the synthesis of functionalized pyridine boronic acids, each with its own set of advantages and limitations. The primary routes include:

-

Halogen-Metal Exchange followed by Borylation: A classic and reliable method.

-

Directed Ortho-Metalation (DoM) followed by Borylation: Offers high regioselectivity based on directing groups.

-

Palladium-Catalyzed Miyaura Borylation: A versatile and widely used cross-coupling reaction.

-

Iridium-Catalyzed C-H Borylation: Enables the direct functionalization of C-H bonds, offering atom economy.

This guide will delve into the experimental details of each of these transformative methods.

Halogen-Metal Exchange and Borylation

This long-standing method remains a cost-effective and dependable route for large-scale preparations of pyridine boronic acids.[3] The process typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent to form a pyridyl anion, which is then quenched with a trialkyl borate ester.

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid

This protocol details an improved "in situ quench" method that often provides better yields, especially for substrates with functional groups sensitive to organometallic reagents.[3][4]

Reaction Scheme:

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1 N)

-

Acetonitrile

-

Pinacol

-

Dry ice/acetone bath

Procedure:

-

A 1-L, three-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

The mixture is cooled to -40 °C using a dry ice/acetone bath.

-

n-Butyllithium solution (96 mL of 2.5 M in hexanes, 240 mmol) is added dropwise via a syringe pump over 1 hour, maintaining the temperature at -40 °C.

-

The reaction mixture is stirred for an additional 30 minutes at -40 °C.

-

The reaction is quenched by the addition of 1 N HCl (200 mL). The mixture is allowed to warm to room temperature.

-

The aqueous layer is separated, and the pH is adjusted to 7 with aqueous NaOH. The aqueous layer is then concentrated under reduced pressure.

-

The residue is taken up in acetonitrile, and the inorganic salts are removed by filtration. The filtrate is concentrated to give the crude 3-pyridylboronic acid as its boroxine.

-

For purification and stable storage, the boroxine can be converted to its pinacol ester. The crude boroxine is refluxed with pinacol in toluene with a Dean-Stark trap. The solvent is removed under reduced pressure to yield the 3-pyridylboronic acid pinacol ester.

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| 3-Bromopyridine | 3-Pyridylboronic acid (as boroxine) | 90-95% | [4] |

Directed Ortho-Metalation (DoM) and Borylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. A directing metalation group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a stabilized organolithium species that can then be trapped with an electrophile, such as a borate ester.[5]

Experimental Protocol: Synthesis of (4-Methoxypyridin-2-yl)boronic Acid

This protocol demonstrates the use of a methoxy group as a directing group for the synthesis of a 2-borylated pyridine derivative.[2]

Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Hydroxypyridine-3-boronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and development.[1][2] 6-Hydroxypyridine-3-boronic acid presents itself as a valuable building block for introducing a hydroxypyridinyl moiety, a common scaffold in medicinally relevant molecules. However, the presence of the acidic hydroxyl group poses a significant challenge for direct use in the Suzuki-Miyaura coupling, as it can interfere with the catalytic cycle.[3]

These application notes provide a comprehensive guide to the successful utilization of this compound in Suzuki-Miyaura coupling reactions through a protection/deprotection strategy. The primary approach involves the use of the more stable O-protected derivative, 6-methoxypyridine-3-boronic acid , for the coupling step, followed by deprotection to yield the desired 6-hydroxypyridin-3-yl arene. This methodology ensures efficient and high-yielding synthesis of the target compounds.

Reaction Principle

The overall synthetic strategy involves two key transformations:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of an aryl halide (Ar-X) with an O-protected this compound derivative (e.g., 6-methoxypyridine-3-boronic acid or its pinacol ester/trifluoroborate salt). This step forms the C-C bond between the pyridine and the aryl ring.

-

Deprotection: Cleavage of the protecting group (e.g., methyl ether) to reveal the desired hydroxyl functionality on the pyridine ring. A common and effective reagent for this transformation is boron tribromide (BBr₃).[4][5]

The general reaction scheme is depicted below:

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-Methoxypyridine-3-boronic Acid Pinacol Ester with Aryl Bromides

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-methoxypyridine-3-boronic acid pinacol ester with various aryl bromides.

Materials:

-

Aryl bromide (1.0 eq)

-

6-Methoxypyridine-3-boronic acid pinacol ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 6-methoxypyridine-3-boronic acid pinacol ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-methoxypyridine.

Protocol 2: Deprotection of 3-Aryl-6-methoxypyridine using Boron Tribromide (BBr₃)

This protocol describes the cleavage of the methyl ether to yield the final 6-hydroxypyridine derivative.

Safety Precaution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

-

3-Aryl-6-methoxypyridine (1.0 eq)

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM) (1.0 M, 1.5 - 3.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve the 3-aryl-6-methoxypyridine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the BBr₃ solution in DCM (1.5 mL, 1.5 mmol) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

-

Work-up: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 3-aryl-6-hydroxypyridine.[4]

Data Presentation

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using O-protected this compound derivatives with various aryl halides.

| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 6-Methoxypyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | 6-Methoxypyridine-3-boronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 92 |

| 3 | 2-Bromotoluene | 6-Methoxypyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 78 |

| 4 | 3-Bromobenzonitrile | 6-Methoxypyridine-3-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 12 | 88 |

| 5 | 4-Chlorotoluene | 6-Methoxypyridine-3-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 24 | 75 |

| 6 | 2-Chloro-6-methylpyridine | 6-Methoxypyridine-3-boronic acid | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (3) | sec-Butanol | 100 | 18 | 81 |

Mandatory Visualizations

References

Applications of 6-Hydroxypyridine-3-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridine-3-boronic acid and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized in the construction of complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pyridine scaffold is a common motif in a vast array of biologically active compounds, and the introduction of a boronic acid moiety at the 3-position, coupled with a hydroxyl group at the 6-position, offers unique opportunities for derivatization and interaction with biological targets. This document provides an overview of the applications of this compound in the synthesis of kinase inhibitors and other biologically active molecules, complete with detailed experimental protocols and data.

Key Applications

The primary application of this compound and its pinacol ester in medicinal chemistry is as a key intermediate in the synthesis of substituted pyridine derivatives. These derivatives have shown significant potential as kinase inhibitors and modulators of other biological targets.

Synthesis of Kinase Inhibitors

The 6-hydroxypyridine moiety is a critical pharmacophore in a number of kinase inhibitors. The nitrogen atom and the adjacent hydroxyl group can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The boronic acid functionality allows for the facile introduction of diverse aryl and heteroaryl substituents at the 3-position of the pyridine ring, enabling the exploration of the chemical space to optimize potency and selectivity.

Derivatives of this compound have been investigated as inhibitors of several kinases, including:

-

Anaplastic Lymphoma Kinase (ALK) : Crizotinib analogues incorporating the 6-hydroxypyridine scaffold have been synthesized and evaluated for their inhibitory activity.

-

c-Met : As a dual inhibitor, crizotinib and its analogues also target the c-Met kinase.

-

SH2-containing inositol 5'-phosphatase 2 (SHIP2) : Crizotinib derivatives have also been explored as SHIP2 inhibitors.[1]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) : While not directly derived from the target boronic acid, other 6-amino pyridine derivatives have shown dual inhibitory activity against these kinases, highlighting the potential of this scaffold in targeting pathways implicated in neurodegenerative diseases like Alzheimer's.[2]

Modulators of Glutamate Transporters

The pinacol ester of this compound has been employed as a reactant in the synthesis of novel activators of the excitatory amino acid transporter 2 (EAAT2).[1] EAAT2 is crucial for clearing glutamate from the synaptic cleft, and its dysfunction is implicated in various neurological disorders. The ability to synthesize modulators of this transporter opens avenues for the development of novel therapeutics for these conditions.

Data Presentation

The following tables summarize the quantitative data for representative compounds synthesized using this compound derivatives.

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |

| Crizotinib | ALK | 21 | [3] |

| c-Met | 5 | [3] | |

| Prodrug A | ALK | 462 | [3] |

| c-Met | 50 | [3] | |

| Prodrug B | ALK | 336 | [3] |

| c-Met | 685 | [3] |

Table 1: In vitro kinase inhibitory activity of Crizotinib and its prodrugs derived from a boronic acid trigger.

| Compound ID | Cell Line | Cytotoxicity (IC50, µM) | Reference |

| Fluoroethyl crizotinib | H2228 (Lung Cancer) | Not explicitly provided, but stated to have nanomolar potency | [4] |

Table 2: Cytotoxicity of a fluoroethyl analogue of Crizotinib.

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester via Miyaura Borylation

This protocol describes a general method for the synthesis of aryl boronic esters from aryl halides, which can be adapted for the synthesis of this compound pinacol ester from 6-hydroxy-3-bromopyridine.

Materials:

-

6-Hydroxy-3-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask, combine 6-hydroxy-3-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl or heteroaryl halide.

Materials:

-

This compound pinacol ester

-

Aryl or heteroaryl halide (e.g., 2-amino-5-bromopyridine derivative)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Toluene and Ethanol (or other suitable solvent mixture)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry reaction flask, dissolve the aryl or heteroaryl halide (1.0 eq) and this compound pinacol ester (1.2 eq) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for synthesis and evaluation.

Caption: General mechanism of action for kinase inhibitors.

References

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Hydroxypyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 6-hydroxypyridine-3-boronic acid and its derivatives as key building blocks. The focus is on leveraging the Suzuki-Miyaura cross-coupling reaction to generate novel compounds with potential therapeutic applications, particularly as kinase inhibitors and glutamate transporter activators.

Application Note 1: Synthesis of Dual PI3K/mTOR and PIM Kinase Inhibitors

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) and the proviral integration site for Moloney murine leukemia virus (PIM) kinase signaling pathways are critical regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This protocol details the synthesis of a potent triple inhibitor scaffold employing a Suzuki-Miyaura coupling reaction with a derivative of this compound.

Data Presentation: Bioactivity of Synthesized Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of synthesized compounds against PI3Kα, mTOR, and PIM-1 kinases.

| Compound ID | Modification | PI3Kα IC50 (nM)[1] | mTOR IC50 (nM)[1] | PIM-1 IC50 (nM)[1] |

| MCX 28 | 7-methyl thienopyrimidine core | 0.2 | 138 | 18 |

| MCX 30 | 7-methyl thienopyrimidine with 3-pyrazolyl | 0.4 | - | - |

| MCX 31 | 7-methyl thienopyrimidine with F-derivative | 0.1 | - | - |

| 17 | Phenyl ring replaced with 3-pyridyl | 75 | - | 46 |

| 18 | Phenyl ring replaced with pyrazol | 58 | - | 254 |

| 22 | 3-(5-aminomethyl)thiophenyl | - | - | 154 |

Note: The synthesis described in the protocol is for the core scaffold, from which these and other derivatives can be synthesized.

Experimental Protocol: Synthesis of a Thienopyrimidine Core for Kinase Inhibitors